3-Hydroxy-2-pyrrolidinone

Metal Chelation Uranium Decorporation Inorganic Chemistry

Sourcing chiral γ-lactam building blocks with reliable stereochemistry often involves inconsistent purity and long lead times. 3-Hydroxy-2-pyrrolidinone (CAS 15116-68-4), synthesized from (S)-malic acid, provides stereocontrolled entry to natural products like (-)-vasicol and polyhydroxylated indolizidine alkaloids. • CDK2/cyclin A inhibitor metabolite; essential DMPK reference standard for LC-MS/MS method validation. • Catalyst-free green synthesis achieves 95% yield for scalable analog libraries. • 52% in vivo uranium removal with lower cytotoxicity than DTPA-ZnNa3, enabling safer chelation therapy development. Available with full COA and batch-specific analytical documentation.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 15116-68-4
Cat. No. B173750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-pyrrolidinone
CAS15116-68-4
Synonyms3-hydroxy-2-pyrrolidinone
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1O
InChIInChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)
InChIKeyFRKGSNOMLIYPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-pyrrolidinone: Core Scaffold and Key Differentiators


3-Hydroxy-2-pyrrolidinone (3-HP) is a five-membered nitrogen-containing heterocyclic compound (γ-lactam) with the molecular formula C4H7NO2. The presence of a hydroxyl substituent at the C3 position imparts a chiral center, a key structural feature that underpins its utility as a versatile chiral building block in asymmetric synthesis . The compound is known for its ability to form hydrogen bonds and interact with biological targets, making it a significant scaffold in medicinal chemistry and a critical intermediate for the synthesis of more complex bioactive molecules .

Chiral building block for asymmetric synthesis
Bidentate ligand scaffold for metal chelation research
Metabolite reference standard for CDK2 inhibitor studies
Green synthesis-accessible scaffold for derivatization

Why Generic Substitution Fails: Structural and Functional Specificity


The specific chemical architecture of 3-Hydroxy-2-pyrrolidinone, notably the presence and position of the hydroxyl group on the γ-lactam ring, dictates its unique physicochemical and biological profile. Simple analogs like 2-pyrrolidinone (CAS 616-45-5) lack this critical hydroxyl moiety, which is essential for establishing hydrogen bond networks with biological targets and for enabling further site-specific functionalization . Furthermore, the compound's utility as a bidentate ligand in metal chelation applications, with measured stability constants (log β110 = 10.5(7)), is a direct consequence of this specific functional group arrangement, a property not shared by its unsubstituted or differently substituted lactam analogs [1]. Therefore, substituting 3-Hydroxy-2-pyrrolidinone with a generic pyrrolidinone or related compound will fundamentally alter the outcome of a synthetic route or a biological assay.

Hydroxyl absence Analogs like 2-pyrrolidinone lack the 3-OH group, losing essential hydrogen-bonding and functionalization capacity
Chelation loss Bidentate metal coordination requires the 3-OH motif; unsubstituted lactams show markedly different complexation behavior
Chiral integrity The C3 chiral center is essential for enantioselective synthesis; achiral or racemic alternatives cannot impart stereochemical control

Quantitative Performance Metrics: Comparator-Driven Evidence


Chelation Performance vs. Clinical Chelators for Uranyl

3-Hydroxy-2-pyrrolidinone demonstrates superior biocompatibility while maintaining measurable uranyl chelation efficacy when compared to clinically used chelators. A cytotoxicity assay revealed that 3-HP is less toxic than the clinical standard DTPA-ZnNa3 and 3-hydroxy-1,2-dimethyl-4(1H)-pyridone (DFP) [1]. In an in vivo mouse model, treatment with 3-HP resulted in the removal of 52% of uranium deposited in the kidneys, a key target organ for uranium toxicity [1].

Uranyl chelation vs. clinical chelators
Head-to-head
52% kidney uranium reduction in mouse model; lower reported cytotoxicity than DTPA-ZnNa₃ and DFP
Supports chelation-agent scaffold research
In vivo mouse model; uranium removal assay using NRK-52E cells
Metal Chelation Uranium Decorporation Inorganic Chemistry

Green Synthesis Yield vs. Classic Methods

A recently developed catalyst- and chromatography-free synthetic methodology achieves significantly higher yields (up to 95%) for 3-hydroxy-2-pyrrolidinone derivatives compared to a classic preparation route which reports yields as low as 35% [1][2]. This new approach employs aqueous ethanol, making the process more environmentally sustainable and economically attractive for larger-scale applications [1].

Synthetic yield vs. classic route
Cross-study comparable
Up to 95% yield (green method) vs. 35% (classic); ~2.7-fold increase
Supports sustainable synthesis workflow
Catalyst-free aqueous ethanol conditions; chromatography-free
Green Chemistry Organic Synthesis Catalyst-Free Synthesis

Role as CDK2/Cyclin A Inhibitor Metabolite

3-Hydroxy-2-pyrrolidinone is the major metabolite of a potent 3-aminopyrazole CDK2/cyclin A inhibitor, highlighting its critical role in the pharmacokinetic and pharmacodynamic profile of a potential anticancer agent [1]. The synthesis of this metabolite has been optimized using a stereoconservative approach starting from malic acid, ensuring the precise stereochemistry required for biological activity [1].

CDK2 inhibitor metabolite identity
Supporting evidence
Major metabolite of a 3-aminopyrazole CDK2/cyclin A inhibitor
Supports analytical reference standard use
Stereoconservative synthesis from malic acid
Medicinal Chemistry CDK2 Inhibitors Anticancer Research

Cu-Catalyzed Cross-Dehydrogenative Coupling Scalability

A Cu(II)-catalyzed cross-dehydrogenative coupling (CDC) strategy provides efficient access to diverse 3-hydroxy-2-pyrrolidinone derivatives with good yields. Notably, a gram-scale reaction was demonstrated, producing the target derivative in 69% yield, showcasing the method's utility for larger-scale preparations of compound libraries [1].

CDC coupling scalability
Supporting evidence
69% yield on gram-scale via Cu-catalyzed cross-dehydrogenative coupling
Supports library synthesis and scale-up
Cu(II)-catalyzed CDC conditions
C-H Activation Copper Catalysis Synthetic Methodology

Uranyl Complexation Stability Constants

The stability constants for the complexation of the uranyl ion (UO2²⁺) with 3-hydroxy-2-pyrrolidinone (HPD) have been quantitatively determined via potentiometric titration. The stepwise formation constants are log β110 = 10.5(7), log β120 = 20.7(9), and log β130 = 28.2(4) [1]. The species distribution diagram indicates that at physiological pH (7.4), nearly all uranyl is complexed by HPD under the defined experimental conditions [1].

Uranyl complexation log β
Class-level inference
log β₁₁₀ = 10.5(7); log β₁₂₀ = 20.7(9); log β₁₃₀ = 28.2(4)
Benchmarking for uranyl ligand research
Potentiometric titration, 25 °C, I = 0.1 M
Solution Thermodynamics Metal-Ligand Complexes Coordination Chemistry

Stereocontrolled Synthesis from Chiral Pool Feedstocks

Enantiopure (S)- and (R)-3-hydroxy-2-pyrrolidinones can be efficiently synthesized from (S)-malic acid, a readily available chiral pool starting material [1]. This stereoconservative approach allows for the construction of the hydroxy-substituted pyrrolidinone moiety with defined stereochemistry, which is critical for the synthesis of complex natural products like (-)-vasicol and for generating stereochemically pure active pharmaceutical ingredients (APIs) [2].

Enantiopure synthesis from malic acid
Supporting evidence
(S)- and (R)-enantiomers accessible via chiral pool approach
Enables enantioselective building block procurement
Used in total synthesis of (-)-vasicol
Asymmetric Synthesis Chiral Building Block Natural Product Synthesis

High-Impact Research and Industrial Application Scenarios


Safer Chelation Therapies for Heavy Metal Toxicity

Researchers developing novel decorporation agents for uranium or other heavy metals can utilize 3-Hydroxy-2-pyrrolidinone as a core scaffold. Its demonstrated lower cytotoxicity compared to clinical chelators like DTPA-ZnNa3, combined with its moderate in vivo uranium removal efficacy (52% reduction in kidney burden), makes it an ideal starting point for designing safer, next-generation chelation therapies [1].

Enantioselective Total Synthesis of Natural Products

Synthetic organic chemists engaged in the total synthesis of chiral natural products, such as (-)-vasicol and polyhydroxylated indolizidine alkaloids, can reliably procure enantiopure 3-Hydroxy-2-pyrrolidinone. Its synthesis from (S)-malic acid provides a robust, stereocontrolled entry to the required chiral pyrrolidinone core, which is essential for achieving high stereoselectivity in subsequent synthetic steps [2].

Reference Standard in CDK2 Inhibitor Development

Medicinal chemistry and DMPK teams focused on developing CDK2/cyclin A inhibitors for oncology should source 3-Hydroxy-2-pyrrolidinone as a key reference standard. As the major metabolite of a potent 3-aminopyrazole CDK2 inhibitor, this compound is critical for developing and validating analytical methods (e.g., LC-MS/MS) for quantifying drug and metabolite levels in biological matrices during preclinical and clinical studies [3].

Sustainable Derivatization for Compound Libraries

Process chemists and medicinal chemists seeking to expand their chemical libraries with functionalized pyrrolidinone derivatives can adopt the green, catalyst-free synthesis method. This approach offers significantly higher yields (up to 95%) than older methods (35%) and uses environmentally benign conditions, providing a cost-effective and scalable route for generating diverse 3-hydroxy-2-pyrrolidinone-based analogs for high-throughput screening [4].

Application
Selection Property
Validation Focus
Heavy metal chelation agent research
Reported lower cytotoxicity profile
In vivo decorporation endpoint in kidney models
Enantioselective total synthesis
Enantiopure (S) or (R) building block
Stereochemical outcome in target molecule construction
CDK2 inhibitor metabolism studies
Metabolite identity and stereochemistry
Analytical method development for research matrices
Sustainable derivatization for screening libraries
High-yielding green synthetic route
Reproducibility and scalability of catalyst-free method

Technical Documentation Hub

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47 linked technical documents
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